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molecular formula C8H6FNO B1364627 7-Fluorooxindole CAS No. 71294-03-6

7-Fluorooxindole

Cat. No. B1364627
M. Wt: 151.14 g/mol
InChI Key: VMUIOEOYZHJLEZ-UHFFFAOYSA-N
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Patent
US08084479B2

Procedure details

7-Fluoroindolin-2-one (800 mg, 5293 μmol) was taken up in 30 mL of boiling water. Br2 (273 μL, 5293 μmol) and KBr (1260 mg, 10586 μmol) were added dropwise in 5 mL of water over 10 minutes. A white precipitate began to form as the solution was added. The mixture was stirred for 20 minutes. The mixture was then chilled in an ice bath for 30 minutes, washed with 30 mL of a saturated NaHCO3 solution and extracted twice with 50 mL of EtOAc. The organic layers were concentrated and purified with silica gel column chromatography, eluting with 0-35% EtOAc/hexane to give 5-bromo-7-fluoroindolin-2-one (913 mg, 75% yield). MS m/z: 230 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 3.58 (s, 2H), 7.20 (dd, J=10.07, 0.88 Hz, 2H), 7.63 (s, 1H).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
273 μL
Type
reactant
Reaction Step Two
Name
Quantity
1260 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2.[Br:12]Br.[K+].[Br-]>O>[Br:12][C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([F:1])[CH:3]=1)[NH:9][C:8](=[O:11])[CH2:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
FC=1C=CC=C2CC(NC12)=O
Step Two
Name
Quantity
273 μL
Type
reactant
Smiles
BrBr
Name
Quantity
1260 mg
Type
reactant
Smiles
[K+].[Br-]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form as the solution
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then chilled in an ice bath for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with 30 mL of a saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 mL of EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
purified with silica gel column chromatography
WASH
Type
WASH
Details
eluting with 0-35% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C2CC(NC2=C(C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 913 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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